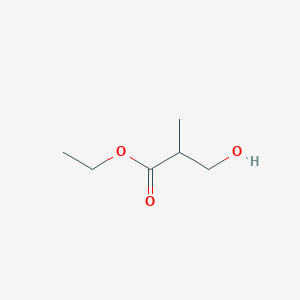

Ethyl 3-hydroxy-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C6H12O3 . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of this compound involves the use of magnesium and zinc derivatives . The preparation, single crystal, and molecular structures of the compounds are described in detail in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound includes five coordinate Mg 2+ ions that may be considered as derived from a trigonal bipyramid where the chelating BDI and OCMe 2 COOEt ligands span equatorial-axial sites .Chemical Reactions Analysis

The chemical reactions of this compound involve the initiation and sustainment of the living polymerization of lactide (L - or rac -LA) but not the ring-opening polymerization of ε-caprolactone .Physical and Chemical Properties Analysis

This compound has a molecular weight of 132.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación

Ultrasound in Enzymatic Resolution

Ethyl 3-hydroxy-2-methylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound baths, combined with certain enzymes, can decrease the reaction time of this hydrolysis without significantly altering the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Blaise Rearrangement

This chemical has been used in the formation of cyclopropane derivatives via the Blaise rearrangement. The heating of certain tosylates results in the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates (Abe & Suehiro, 1982).

Antibiotic Precursor Synthesis

This compound has been used as a precursor in the synthesis of 1β-methylcarbapenem antibiotics. A chelation-controlled aldol reaction of related compounds has been a key step in this synthesis (Shirai & Nakai, 1989).

Wine Sensory Evaluation

In the wine industry, ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been studied for its chemical and sensory characteristics. It was identified as a potential marker of lactic acid bacteria esterase activity and has been found in various wines (Gammacurta et al., 2018).

Substituted Ester Formation in Red Wine

The formation of substituted esters, including this compound, in red wine has been quantitatively analyzed. A new method was developed for this purpose, providing insights into the correlation between wine age and ester levels (Lytra et al., 2017).

Chemical Synthesis and Drug Potential

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been synthesized and studied for its potential as an analgesic and antidyslipidemic agent. Its synthesis and characterization were crucial in exploring its bioactivity (Navarrete-Vázquez et al., 2011).

Ethylene Oxide Hydroesterification

Mecanismo De Acción

Mode of Action

It’s known that similar compounds can undergo claisen condensation reactions . This involves enolate formation, nucleophilic reaction, and removal of leaving group .

Biochemical Pathways

It’s known that similar compounds, such as alkylated ethyl esters, result from the esterification of ethanol and alkyl acid derived from the ehrlich pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-2-methylpropanoate. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound .

Safety and Hazards

Ethyl 3-hydroxy-2-methylpropanoate is classified under GHS07. It is a highly flammable liquid and vapor. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 3-hydroxy-2-methylpropanoate, like other esters, is involved in various biochemical reactions. It is a product of esterification, a reaction between an alcohol and a carboxylic acid . The compound can also undergo Claisen Condensation reactions, which are common among esters .

Cellular Effects

For instance, they are involved in the production of fats and vegetable oils, which are esters of long-chain fatty acids and glycerol .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in esterification and Claisen Condensation reactions . In esterification, it is formed through the reaction of an alcohol and a carboxylic acid . In Claisen Condensation reactions, it can form a ring if the reaction occurs within a diester .

Metabolic Pathways

This compound is involved in the metabolic pathway of esterification, where it is formed through the reaction of an alcohol and a carboxylic acid . It can also participate in Claisen Condensation reactions .

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZIPLLOLLLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B2468190.png)

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468191.png)

![4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2468195.png)

![ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2468201.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2468203.png)